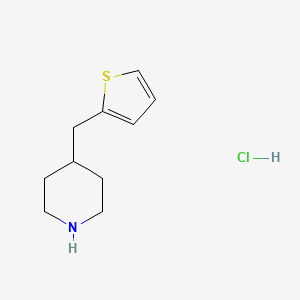

4-(Thiophen-2-ylmethyl)piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Thiophen-2-ylmethyl)piperidine hydrochloride is a chemical compound that has been widely used in scientific research. It is a piperidine derivative that has been synthesized and studied for its potential pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Synthesis and Anticancer Activity : A study by Harishkumar et al. (2018) explored the synthesis of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, closely related to 4-(Thiophen-2-ylmethyl)piperidine hydrochloride. These compounds demonstrated significant anticancer activity against various human cancer cell lines, suggesting potential for drug discovery.

Estrogen Receptor Modulation : In the research by Palkowitz et al. (1997), compounds related to this compound were found to act as selective estrogen receptor modulators (SERMs). These compounds exhibited potent estrogen antagonist properties in breast cancer cells and uterine tissue, indicating their potential use in cancer treatment.

Sensor Development

- Fluorescent Sensors for Metal Ions : Wang et al. (2014) Wang et al. (2014) developed hydrazide-based fluorescent probes using derivatives of this compound. These sensors showed high sensitivity and selectivity for detecting Cu2+ and Hg2+ ions in aqueous solutions.

Chemical and Structural Analysis

Electronic Structure and Synthesis : Vrabel et al. (2014) Vrabel et al. (2014) conducted a study on the electronic structure and novel synthesis methods of derivatives of this compound. They provided insights into the molecular interactions and crystal structures of these compounds.

Synthesis and Antagonist Activity : Watanabe et al. (1993) Watanabe et al. (1993) synthesized derivatives of this compound with 5-HT2 antagonist activity. Their study highlighted the potential of these compounds in the development of new pharmaceuticals.

Biological and Pharmacological Studies

Kappa Opioid Analgesics : Vecchietti et al. (1991) Vecchietti et al. (1991) synthesized a class of 1-(arylacetyl)-2-(aminomethyl)piperidine derivatives, closely related to this compound, demonstrating high selectivity and potency as kappa opioid analgesics.

Antimicrobial Activities : Ovonramwen et al. (2019) Ovonramwen et al. (2019) synthesized and evaluated 2H-1,3-thiazin-2-imino hydrochloride derivatives for their antimicrobial activities. These derivatives showed moderate activity against several bacterial and fungal strains.

Antiosteoclast Activity : Reddy et al. (2012) Reddy et al. (2012) synthesized a family of boronates using (±)-piperidin-2-yl-methanamine, a compound structurally similar to this compound. These compounds exhibited antiosteoclast and osteoblast activities.

Anti Neoplastic Activity : Arul and Smith (2016) Arul & Smith (2016) assessed the anti-cancer activity of a 1, 2, 4 - triazole derivative, related to this compound, in mice with Dalton’s Lymphoma Ascitic. The compound demonstrated significant anti-cancer effects.

Wirkmechanismus

Target of Action

Similar compounds, such as biperiden, which also contain a piperidine group, are known to act as muscarinic receptor antagonists . These receptors play a crucial role in the nervous system, affecting various physiological functions.

Mode of Action

They bind to the catalytic site of the acetylcholinesterase (AChE) enzyme, interacting with specific amino acids .

Eigenschaften

IUPAC Name |

4-(thiophen-2-ylmethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS.ClH/c1-2-10(12-7-1)8-9-3-5-11-6-4-9;/h1-2,7,9,11H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBNMASAWPXKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2476109.png)

![ethyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-4-oxobutanoate](/img/structure/B2476112.png)

![N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2476114.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476119.png)

![4-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2476120.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2476128.png)

![(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B2476129.png)